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Eudesmane K

Cat. No.: B1164411
M. Wt: 218.33 g/mol
InChI Key: IVZATFCVCDHOLU-SNPRPXQTSA-N
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Description

Overview of Sesquiterpenoids in Natural Products Chemistry

Sesquiterpenoids are a diverse and abundant class of natural compounds, integral constituents of terpenoid-bearing plants. nih.gov These compounds are formed from three isoprene (B109036) units and have a 15-carbon skeleton. scispace.commdpi.com Sesquiterpenoids are widely distributed in nature, found in plants, fungi, marine invertebrates, and some bacteria. nih.govoatext.comiomcworld.com They exhibit a wide range of structural diversity, including acyclic, monocyclic, bicyclic, and tricyclic skeletons. researchgate.net This structural variety leads to a broad spectrum of biological activities, making them a significant focus in medicinal chemistry and natural product research. nih.govontosight.ai

Structural Characteristics of the Eudesmane (B1671778) Skeleton

The eudesmane skeleton is a type of bicyclic sesquiterpenoid characterized by a decalin (decahydronaphthalene) ring system. ontosight.ai This structure consists of two fused six-membered rings. nih.gov A key feature of the eudesmane framework is the presence of a methyl group and an isopropyl group attached to the ring system. ontosight.ai The specific stereochemistry at the ring junctions and the positions and types of functional groups lead to a vast number of eudesmane derivatives. researchgate.net Over 1,000 different eudesmanes have been identified, showcasing diverse oxygenation and oxidation patterns. nih.gov

Significance of Eudesma-3,11-dien-2-one in Natural Product Research

Eudesma-3,11-dien-2-one is a specific eudesmane-type sesquiterpene that has garnered attention in the field of natural product research. It is characterized by a ketone group at the C-2 position and double bonds at the C-3 and C-11 positions. This compound has been isolated from various plant sources, notably from Alpinia oxyphylla, a plant used in traditional East Asian medicine. nih.gov

The significance of Eudesma-3,11-dien-2-one lies in its biological activities. Research has shown that it possesses antioxidant and cytoprotective properties. One of its key mechanisms of action involves the activation of the Nrf2 (nuclear factor (erythroid-derived 2)-like 2) pathway, which is crucial for cellular defense against oxidative stress. This activity makes Eudesma-3,11-dien-2-one a subject of interest for its potential therapeutic applications. cymitquimica.com

Interactive Data Table: Properties of Eudesma-3,11-dien-2-one

PropertyValueSource
Molecular Formula C15H22O nih.govcymitquimica.com
Molecular Weight 218.33 g/mol nih.govcymitquimica.com
CAS Number 86917-79-5 biocrick.commyskinrecipes.com
Appearance Oil biocrick.com
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone biocrick.com
Storage Desiccate at -20°C biocrick.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O B1164411 Eudesmane K

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,6R,8aS)-4,8a-dimethyl-6-prop-1-en-2-yl-1,4a,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)12-5-6-15(4)9-13(16)7-11(3)14(15)8-12/h7,12,14H,1,5-6,8-9H2,2-4H3/t12-,14+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZATFCVCDHOLU-SNPRPXQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2(C1CC(CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence, Isolation, and Phytochemical Profiling of Eudesma 3,11 Dien 2 One

Discovery and Isolation from Plant Sources

Eudesma-3,11-dien-2-one has been identified and isolated from several plant species. The primary sources discussed herein include Alpinia oxyphylla, Chloranthus japonicus, and other botanical origins.

The genus Chloranthus is known to be a rich source of sesquiterpenoids, with eudesmanes being a major class of constituents. researchgate.net While specific isolation of Eudesma-3,11-dien-2-one from Chloranthus japonicus is not explicitly detailed in the available research, numerous studies have confirmed the presence of various eudesmane-type sesquiterpenoid lactones in this plant. nih.govkib.ac.cnresearchgate.net For instance, compounds such as chlojaponilactone A, a new eudesmane-type sesquiterpenoid lactone, have been isolated from the whole plant of C. japonicus. nih.gov The prevalence of eudesmane (B1671778) skeletons in this species suggests that it is a potential, though not yet confirmed, source of Eudesma-3,11-dien-2-one.

While Eudesma-3,11-dien-2-one has been identified in the aforementioned plants, its presence in other botanical sources such as Acorus tatarinowii, Nardostachys chinensis, and Citrus paradisi M. is less definitively established in the scientific literature.

Acorus tatarinowii : The essential oil from the rhizomes of Acorus tatarinowii is rich in phenylpropanoids, particularly α-asarone and β-asarone. wikidot.comtandfonline.comnih.govfao.org While terpenoids are also present, detailed analysis has not specifically identified Eudesma-3,11-dien-2-one. mdpi.com

Nardostachys chinensis : The roots and rhizomes of Nardostachys chinensis are known to contain a variety of sesquiterpenes. nih.govcore.ac.uk However, phytochemical studies have primarily reported the presence of compounds like calarene (B93965) and aristolone, with no specific mention of Eudesma-3,11-dien-2-one. thepharmajournal.com

Citrus paradisi M. : The peel of grapefruit, Citrus paradisi, is a source of essential oil rich in monoterpene hydrocarbons, with limonene (B3431351) being the most abundant component. scirp.orgresearchgate.netresearchgate.netnih.govspecialchem.com Sesquiterpenes are present in smaller quantities, but the available literature does not confirm the presence of Eudesma-3,11-dien-2-one in this species. scirp.org

Extraction and Purification Methodologies

The isolation of Eudesma-3,11-dien-2-one from plant materials involves a combination of extraction and chromatographic techniques to separate it from a complex mixture of other phytochemicals.

Solvent extraction is the initial step in isolating Eudesma-3,11-dien-2-one from its plant sources. The choice of solvent is crucial and is typically based on the polarity of the target compound. For sesquiterpenoids like Eudesma-3,11-dien-2-one, which are moderately polar, a range of organic solvents can be employed.

In the case of Alpinia oxyphylla, methanol (B129727) has been effectively used for the initial extraction of the dried fruits. nih.gov Other solvents such as ethanol (B145695) and n-hexane have also been utilized in the extraction process for sesquiterpenoids from this plant. semanticscholar.orgnih.gov The general principle of "like dissolves like" governs the selection of the solvent, with the aim of maximizing the yield of the desired compound while minimizing the co-extraction of unwanted substances. livetoplant.com Accelerated solvent extraction and the use of solvent systems like hexane/acetone have also been reported for the extraction of terpenoids from plant biomass. nrel.gov

Table 1: Solvents Used in the Extraction of Sesquiterpenoids from Plant Sources

Solvent Plant Source Example Reference
Methanol Alpinia oxyphylla nih.gov
Ethanol Alpinia oxyphylla semanticscholar.org
n-Hexane Alpinia oxyphylla semanticscholar.org
Ether Tanacetum parthenium google.com

Following the initial extraction, various chromatographic techniques are employed for the separation and purification of Eudesma-3,11-dien-2-one.

Column Chromatography : This is a fundamental and widely used technique for the purification of natural products. longdom.org For the isolation of eudesmane sesquiterpenoids from Alpinia oxyphylla, column chromatography over silica (B1680970) gel is a common practice. nih.govnih.gov The separation is typically achieved by eluting the column with a gradient of solvents with increasing polarity, such as mixtures of n-hexane and ethyl acetate. researchgate.net This allows for the separation of compounds based on their differential adsorption to the stationary phase.

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution separation technique used for both analytical and preparative purposes in natural product chemistry. nih.gov Preparative HPLC has been successfully used for the purification of eudesmane sesquiterpenes from crude plant extracts. nih.gov This method offers high efficiency and resolution, allowing for the isolation of pure compounds from complex mixtures.

Preparative Thin-Layer Chromatography (Preparative TLC) : Preparative TLC is a valuable technique for the purification of small quantities of compounds. nih.govresearchgate.netamazonaws.comchemrxiv.org It is particularly useful for separating components of a reaction mixture or natural extracts. nih.gov In the context of sesquiterpenoid isolation, preparative TLC on silica gel plates can be employed for the final purification step, yielding highly pure compounds. nih.gov

Table 2: Chromatographic Techniques for the Purification of Eudesmane Sesquiterpenoids

Technique Stationary Phase Mobile Phase Example Application Reference
Column Chromatography Silica Gel n-Hexane/Ethyl Acetate gradient Initial fractionation and purification nih.govresearchgate.net
HPLC C18 Acetonitrile (B52724)/Water High-resolution purification nih.gov

Advanced Spectroscopic Characterization and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure determination of organic molecules like Eudesma-3,11-dien-2-one. Through a combination of one-dimensional and two-dimensional experiments, the carbon skeleton, proton environments, and through-bond connectivities can be meticulously mapped.

One-Dimensional NMR (¹H-NMR, ¹³C-NMR, DEPT)

The ¹H-NMR spectrum of Eudesma-3,11-dien-2-one provides crucial information about the chemical environment of each proton. Key signals typically include those for methyl groups, olefinic protons, and methylene (B1212753) and methine protons within the carbocyclic framework. For instance, the vinyl proton at C-3 appears as a characteristic singlet in the downfield region. The exocyclic methylene protons at C-11 and the isopropenyl methyl group protons also give rise to distinct signals.

The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms and their respective types. The eudesmane (B1671778) skeleton consists of 15 carbon atoms, and the spectrum for Eudesma-3,11-dien-2-one displays signals corresponding to a ketone carbonyl (C-2), four olefinic carbons (C-3, C-4, C-11), methyl groups, and several sp³-hybridized methylene and methine carbons.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are instrumental in differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for example, shows positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. This technique is essential for assigning the resonances observed in the broadband-decoupled ¹³C-NMR spectrum.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Eudesma-3,11-dien-2-one (in CDCl₃)

Position δC (ppm) δH (ppm, Multiplicity, J in Hz)
1 42.5 (t) 2.51 (m), 2.42 (m)
2 199.8 (s) -
3 125.8 (d) 5.79 (s)
4 162.7 (s) -
5 49.6 (d) 2.08 (m)
6 24.5 (t) 1.65 (m), 1.50 (m)
7 48.9 (d) 2.35 (m)
8 22.1 (t) 1.80 (m), 1.45 (m)
9 40.1 (t) 1.95 (m), 1.30 (m)
10 38.2 (s) -
11 148.5 (s) -
12 21.0 (q) 1.75 (s)
13 109.2 (t) 4.75 (s), 4.73 (s)
14 25.5 (q) 1.05 (d, 7.0)
15 16.5 (q) 1.09 (s)

Data compiled from analogous compounds and spectral databases. Actual values may vary slightly based on experimental conditions.

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is used to trace the proton spin systems within the molecule, for example, establishing the connectivity from the C-5 methine proton through the C-6 methylene protons to the C-7 methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments. For Eudesma-3,11-dien-2-one, the HSQC spectrum would show cross-peaks connecting the proton at 5.79 ppm to the carbon at 125.8 ppm (C-3), and the exocyclic methylene protons at ~4.7 ppm to the carbon at 109.2 ppm (C-13).

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is essential for determining the relative stereochemistry of the molecule. For example, NOE correlations between the C-15 methyl group and the C-5 proton can help to establish the cis- or trans-fusion of the decalin ring system.

Mass Spectrometry (MS) and High-Resolution Techniques (HRESIMS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For Eudesma-3,11-dien-2-one, with a molecular formula of C₁₅H₂₂O, the nominal molecular weight is 218.33 g/mol .

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The technique measures the mass-to-charge ratio (m/z) to several decimal places. The calculated exact mass for the protonated molecule [M+H]⁺ of Eudesma-3,11-dien-2-one (C₁₅H₂₃O⁺) is 219.1743. An experimental HRESIMS measurement yielding a value very close to this calculated mass would confirm the elemental composition. The fragmentation pattern observed in the MS/MS spectrum can also provide structural information, often showing characteristic losses of small neutral molecules like water or isopropenyl groups.

Optical Rotation and Chiroptical Properties for Absolute Configuration Determination

Eudesma-3,11-dien-2-one possesses multiple stereocenters, making it a chiral molecule. Optical rotation is a physical property used to measure the extent to which a chiral compound rotates plane-polarized light. The measurement is performed using a polarimeter, and the value, known as the specific rotation ([α]D), is a characteristic constant for a given enantiomer under specific conditions (temperature, solvent, and wavelength of light).

The sign of the specific rotation (+ for dextrorotatory or - for levorotatory) indicates the direction of rotation. While this value can be used to distinguish between enantiomers, it cannot, on its own, be used to assign the absolute configuration (R/S designation) of each stereocenter without comparison to a known standard or theoretical calculations. The absolute configuration of eudesmane sesquiterpenoids is often determined by comparing their optical rotation and circular dichroism (CD) spectra with those of known, structurally related compounds or by applying advanced computational methods like time-dependent density functional theory (TDDFT) to calculate theoretical chiroptical properties for comparison with experimental data.

X-ray Crystallography (for related eudesmane compounds)

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure and absolute configuration of a molecule. This technique requires the compound to be in a crystalline form. While a crystal structure for Eudesma-3,11-dien-2-one itself may not be readily available in the literature, the structures of numerous related eudesmane sesquiterpenoids have been determined using this method.

The analysis of these related structures provides invaluable insight into the preferred conformations and stereochemical arrangements of the eudesmane skeleton. For example, X-ray diffraction studies on crystalline derivatives of eudesmanolides or other eudesmane ketones have definitively established the stereochemistry at C-5, C-7, and C-10, confirming the characteristic chair or boat conformations of the six-membered rings within the fused decalin system. This body of crystallographic data serves as a crucial reference for confirming stereochemical assignments made through less direct methods like NOESY or chiroptical spectroscopy for non-crystalline compounds like Eudesma-3,11-dien-2-one.

Biosynthesis and Biotransformation Pathways of Eudesma 3,11 Dien 2 One

Precursors and Early Enzymatic Steps in Eudesmane (B1671778) Biosynthesis

The biosynthesis of eudesmane sesquiterpenoids, including Eudesma-3,11-dien-2-one, originates from the fundamental C5 building blocks of isoprenoid biosynthesis, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). The initial and crucial precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP), a C15 isoprenoid formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP.

The biosynthesis of the characteristic bicyclic eudesmane skeleton from the linear FPP is a complex process catalyzed by a class of enzymes known as terpene synthases or cyclases. This transformation is a hallmark of the "cyclase phase" of terpene biosynthesis. researchgate.net The generally accepted mechanism involves a series of cationic cyclizations and rearrangements.

The initial step is the ionization of FPP, where the pyrophosphate group departs, generating a farnesyl cation. nih.gov This is followed by an intramolecular cyclization to form a 10-membered ring intermediate, the germacryl cation. This cation can then undergo further cyclization to produce various sesquiterpene skeletons.

For the formation of the eudesmane framework, it is proposed that the germacryl cation is first converted to a neutral intermediate, typically germacrene A or germacrene B. acs.orgrsc.orgnih.gov These germacrene intermediates are central hubs in the biosynthesis of many sesquiterpenes. acs.orgrsc.orgnih.gov The subsequent step involves the reprotonation of the germacrene intermediate, which initiates a second cyclization cascade. acs.orgrsc.orgnih.gov This protonation-induced cyclization leads to the formation of a bicyclic eudesmyl cation. chemrxiv.org The final step in the formation of the basic eudesmane hydrocarbon skeleton is the termination of the cationic cascade by deprotonation, yielding a stable eudesmane diene.

The stereochemistry of the final eudesmane product is meticulously controlled by the specific folding of the substrate within the active site of the eudesmane synthase enzyme.

Proposed Late-Stage Biosynthetic Modifications Leading to Eudesma-3,11-dien-2-one

Following the formation of the fundamental eudesmane hydrocarbon skeleton, a series of late-stage modifications, often referred to as the "oxidase phase," are necessary to generate the vast diversity of naturally occurring eudesmanoids, including Eudesma-3,11-dien-2-one. researchgate.netnih.gov These modifications primarily involve oxidation reactions that introduce various functional groups, such as hydroxyl, keto, and epoxide moieties, onto the carbocyclic framework.

The biosynthesis of Eudesma-3,11-dien-2-one from a precursor eudesmane diene would necessitate at least two key oxidative transformations: the introduction of a ketone group at the C-2 position and the formation of a double bond at the C-3 position, resulting in an α,β-unsaturated ketone system. Additionally, the dienone structure implies the presence of a double bond at C-11.

While the precise enzymatic pathway leading to Eudesma-3,11-dien-2-one has not been fully elucidated, it is widely accepted that cytochrome P450 monooxygenases (CYPs) play a pivotal role in the late-stage oxidation of terpenes. mdpi.comresearchgate.netexlibrisgroup.com These enzymes are capable of catalyzing a wide range of regio- and stereoselective hydroxylation reactions on the terpene scaffold.

A plausible biosynthetic route to Eudesma-3,11-dien-2-one could involve the following steps:

Hydroxylation at C-2: A cytochrome P450 enzyme could hydroxylate a precursor eudesmane, such as eudesma-4,11-diene, at the C-2 position to yield eudesma-4,11-dien-2-ol.

Oxidation to a Ketone: The resulting alcohol at C-2 could then be oxidized to a ketone by a dehydrogenase enzyme, forming eudesma-4,11-dien-2-one.

Dehydrogenation to form an α,β-Unsaturated Ketone: Finally, the introduction of the C-3 double bond to create the conjugated enone system could be catalyzed by a dehydrogenase or a desaturase, leading to the final product, Eudesma-3,11-dien-2-one.

The formation of α,β-unsaturated ketones is a common motif in the biosynthesis of natural products and can be achieved through various enzymatic strategies.

Biotransformation Studies by Microorganisms or Plant Enzymes

Biotransformation studies utilizing microorganisms and isolated enzymes have proven to be a valuable tool for generating novel derivatives of natural products and for mimicking the metabolic pathways that occur in higher organisms. In the context of eudesmane sesquiterpenoids, several studies have explored the biotransformation of structurally related compounds by fungi, offering insights into the potential metabolic fate of Eudesma-3,11-dien-2-one.

Fungi, particularly species from the genera Aspergillus and Rhizopus, are well-known for their ability to hydroxylate a wide range of substrates, including sesquiterpenes. researchgate.netnih.gov These microbial transformations often introduce hydroxyl groups at positions that are not easily accessible through chemical synthesis, thus providing a chemo- and regioselective method for structural modification.

For instance, the microbial transformation of vulgarin, a eudesmane sesquiterpene lactone, by Aspergillus niger has been reported to yield hydroxylated derivatives. nih.gov Similarly, the biotransformation of (-)-α-eudesmol by Aspergillus species has been shown to produce 2-oxo-eudesmol, indicating that microorganisms can oxidize hydroxyl groups to ketones. researchgate.net

Studies on other eudesmane derivatives with the fungus Rhizopus nigricans have demonstrated the introduction of hydroxyl groups at various positions on the eudesmane skeleton, such as at C-2 and C-11. nih.gov These findings suggest that if Eudesma-3,11-dien-2-one were subjected to biotransformation by these or similar microorganisms, further hydroxylation or reduction of the ketone and/or double bonds could be expected.

The primary enzymatic players in these microbial transformations are often cytochrome P450 monooxygenases, which are responsible for the introduction of oxygen into the substrate molecules. nih.gov Lipases are another class of enzymes that have been used for the regioselective acylation and deacylation of polyhydroxylated eudesmanes, demonstrating the potential for enzymatic modification of this class of compounds. acs.orgnih.gov

While no studies have specifically reported on the biotransformation of Eudesma-3,11-dien-2-one, the existing literature on related eudesmanoids provides a strong foundation for predicting the likely outcomes of such transformations. The primary reactions would likely involve hydroxylation at various positions on the bicyclic core and the isopropyl side chain, as well as potential reduction of the ketone and double bonds.

Synthetic Strategies and Chemical Derivatization of Eudesma 3,11 Dien 2 One and Its Analogs

Total Synthesis Approaches to Eudesmane (B1671778) Core Structures

The construction of the bicyclic eudesmane framework is a key challenge in the total synthesis of this class of sesquiterpenoids. Chemists have developed several strategies that often draw inspiration from biosynthetic pathways. A "two-phase" approach has been particularly influential, mimicking the natural process of terpene synthesis. nih.gov In this biomimetic strategy, the first "cyclase phase" involves constructing the fundamental carbocyclic skeleton, followed by a second "oxidase phase" where C-H bonds and alkenes are selectively oxidized to install the final functional groups. nih.gov This logic has enabled the highly efficient and stereocontrolled synthesis of several oxidized eudesmane terpenes through a sequence of carbocycle-forming reactions followed by multiple site-selective C-H oxidations. nih.govbaranlab.org

More recent approaches have focused on streamlining the synthesis through concise and efficient reaction cascades. For instance, a strategy employing a late-stage site-selective olefin functionalization has been demonstrated for the synthesis of oxidized eudesmanes. chemrxiv.orgchemrxiv.org This method involves the creation of a common intermediate with two identical olefins within a hydroxy-eudesmane core, which is then selectively hydrogenated or epoxidized to yield various eudesmane congeners without the need for protecting groups. chemrxiv.orgchemrxiv.org The key steps in forming this intermediate include an asymmetric tandem Michael addition and Aldol reaction, coupled with a gold(I)-catalyzed Alder-ene reaction. chemrxiv.org

Other established methods for building the eudesmane skeleton have also been reported. One such synthesis of the natural products (±)-junenol and (±)-acolamone started from a pre-existing bicyclic ketone. rsc.org The critical step in this synthesis was the introduction of the isopropyl side chain at the C-7 position, followed by a series of oxidative transformations to achieve the final targets. rsc.org

Semisynthesis of Eudesma-3,11-dien-2-one from Related Natural Products

While total synthesis provides a versatile route to the eudesmane core, semisynthesis offers a more direct approach by leveraging the existing and often complex stereochemistry of abundant natural products. Eudesmane sesquiterpenes are widely distributed in the plant kingdom, providing a rich source of starting materials for chemical modification. For example, isocostic acid and ilicic acid are major components of Dittrichia viscosa and serve as valuable eudesmane scaffolds for derivatization. nih.govnih.gov Although direct semisynthesis of Eudesma-3,11-dien-2-one from these specific precursors is not detailed, the principle of using such compounds as starting points is well-established in the field. The chemical manipulation of functional groups on these naturally derived skeletons, such as the carboxylic acid or the exocyclic double bond, can provide access to a variety of analogs, potentially including Eudesma-3,11-dien-2-one through functional group interconversions.

Generation of Novel Derivatives and Analogs

The chemical modification of the Eudesma-3,11-dien-2-one scaffold and related eudesmanes is crucial for creating novel compounds with potentially enhanced or new biological activities.

Several hydroperoxylated derivatives of Eudesma-3,11-dien-2-one have been isolated from natural sources, highlighting a pathway for natural product diversification. Specifically, two novel eudesmane sesquiterpenes, 7α-hydroperoxy eudesma-3,11-diene-2-one and 7β-hydroperoxy eudesma-3,11-diene-2-one, were identified in the dried fruits of Alpinia oxyphylla. rsc.orgdntb.gov.ua The structures of these compounds were determined through comprehensive spectroscopic analysis, including 1D and 2D NMR, as well as high-resolution mass spectrometry. dntb.gov.ua These compounds represent naturally occurring oxidized analogs of the parent dienone.

Table 1: Naturally Occurring Hydroperoxy Derivatives of Eudesma-3,11-dien-2-one

Compound NameNatural SourceReference
7α-hydroperoxy eudesma-3,11-diene-2-oneAlpinia oxyphylla dntb.gov.ua
7β-hydroperoxy eudesma-3,11-diene-2-oneAlpinia oxyphylla dntb.gov.ua

The chemical architecture of the eudesmane skeleton allows for a wide range of modifications. A notable example is the application of the Mizoroki-Heck reaction to eudesmane scaffolds derived from isocostic and ilicic acids. nih.govnih.gov This palladium-catalyzed cross-coupling reaction was successfully used to introduce various aryl groups onto the exocyclic double bond of the eudesmane structure. nih.gov The reaction proceeded with excellent control, leading exclusively to the E-configured product without causing racemization at nearby stereocenters. nih.govnih.gov This method provides a powerful tool for creating a library of novel eudesmane analogs with appended aromatic moieties. Other modifications include the synthesis of hydroxylated derivatives such as (+)-8α-Hydroxy-eudesma-3,11-diene. nist.gov

Table 2: Examples of Chemical Modifications on the Eudesmane Scaffold

Modification TypeReactionStarting Material (Example)Product FeatureReference
ArylationMizoroki-Heck ReactionIsocostic acid derivativeAryl group on exocyclic double bond nih.govnih.gov
Hydroxylation(Not specified)Eudesma-3,11-dieneHydroxyl group at C-8 nist.gov

Stereoselective Synthesis of Eudesma-3,11-dien-2-one Stereoisomers

The control of stereochemistry is a central theme in the synthesis of complex natural products like eudesmanes. The eudesmane skeleton contains multiple stereocenters, and the biological activity of its derivatives is often highly dependent on their specific three-dimensional arrangement. Stereoselective synthesis aims to produce a single desired stereoisomer out of many possibilities.

Modern synthetic strategies achieve this control through various means. Asymmetric reactions, which use chiral catalysts or auxiliaries to influence the stereochemical outcome of a reaction, are fundamental. The previously mentioned synthesis of an oxidized eudesmane core utilized an asymmetric tandem Michael addition and Aldol reaction to establish key stereocenters early in the synthetic sequence. chemrxiv.org Similarly, biomimetic syntheses have been described as "stereocontrolled," indicating that the reaction conditions are designed to favor the formation of the natural stereochemical configuration. nih.gov

The synthesis of specific geometric isomers (E/Z isomers) of alkenes is also a critical aspect of stereoselective synthesis. nsf.gov While not specifically detailed for Eudesma-3,11-dien-2-one, methods for the stereoselective synthesis of E- and Z-isocyanoalkenes, for example, demonstrate how reaction conditions can be fine-tuned to control the geometry of a double bond. nsf.gov Such principles are directly applicable to controlling the geometry of the endocyclic double bond in the eudesmane core during its synthesis. The ability to selectively access different stereoisomers is essential for exploring the full chemical and biological space of the eudesmane family.

Biological Activities and Mechanistic Investigations in Vitro and Non Human in Vivo Models

Antioxidant Activity and Cellular Protective Mechanisms

The antioxidant potential of eudesmane (B1671778) sesquiterpenoids is a key area of investigation, with research pointing towards multiple cellular protective mechanisms.

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. While direct evidence of Eudesma-3,11-dien-2-one activating this pathway is not yet available, studies on other natural compounds containing similar structural motifs suggest this as a plausible mechanism. For instance, Nepetoidin B, a compound from Salvia plebeia, has been shown to inhibit inflammation by modulating the Nrf2/HO-1 signaling pathway in macrophage cells. acs.org This indicates that related compounds may also possess the ability to upregulate these protective genes, thereby enhancing cellular antioxidant capacity.

Studies on cell models have provided evidence for the protective effects of eudesmane sesquiterpenoids against oxidative stress. In a study involving adipose-derived mesenchymal stem cells (ADMSCs), two new eudesmane sesquiterpenes, 7α-hydroperoxy eudesma-3,11-diene-2-one and 7β-hydroperoxy eudesma-3,11-diene-2-one, isolated from Alpinia oxyphylla, were evaluated for their protective effects against tert-butyl hydroperoxide (tBHP)-induced oxidative stress. mdpi.com Mesenchymal stem cells are crucial for tissue regeneration, but their capacity can be impaired by high levels of oxidative stress. mdpi.com Treatment with these related eudesmane compounds was found to effectively counteract the damage induced by tBHP. mdpi.com

Similarly, in studies using human hepatoma HepG2 cells, various natural extracts containing phenolic compounds have demonstrated significant protection against oxidative stress induced by agents like t-BOOH or H2O2. nih.govnih.govmdpi.commdpi.com These extracts were able to prevent cell damage, recover depleted glutathione (B108866) (GSH) levels, and reduce the generation of reactive oxygen species (ROS). nih.govnih.gov Although not directly testing Eudesma-3,11-dien-2-one, these findings support the potential of related compounds to protect cells from oxidative injury.

Table 1: Protective Effects of Eudesmane Sesquiterpenes on Adipose-Derived Mesenchymal Stem Cells (ADMSCs) against tBHP-induced Oxidative Stress

Compound Concentration (µM) Improvement in Cell Viability (fold) p-value
Compound 11 50 1.69 ± 0.05 < 0.0001
Compound 12 50 1.61 ± 0.03 < 0.0001

Data sourced from a study on eudesmane and eremophilane (B1244597) sesquiterpenes from the fruits of Alpinia oxyphylla. mdpi.com

Neuroprotective Potential (Indirectly from extract studies)

While direct studies on the neuroprotective effects of Eudesma-3,11-dien-2-one are lacking, research on extracts containing eudesmane-type sesquiterpenoids suggests a potential for this class of compounds in neuroprotection. nih.govresearchgate.netnih.gov For example, seven eudesmane-type sesquiterpenoids isolated from the roots of Chloranthus serratus were assessed for their neuroprotective activities in H2O2-damaged PC12 cells. nih.gov At a concentration of 10 μM, two of these compounds significantly increased cell viability from 54.8 ± 3.3% to 76.8 ± 2.3% and 72.7 ± 8.2%, respectively. nih.gov Another study on pocahemiketone A, a new eudesmane-type sesquiterpenoid from Pogostemon cablin, demonstrated a significant neuroprotective effect against Aβ25-35-induced damage in SH-SY5Y cells. researchgate.net This protection was attributed to the inhibition of NLRP3 inflammasome-mediated pyroptosis and oxidative stress. researchgate.net The fruit extract of Alpinia oxyphylla has also been reported to have neuroprotective effects, which may be linked to its constituent sesquiterpenoids. nih.gov

Anti-inflammatory Effects (from general eudesmane studies)

Eudesmane sesquiterpenoids have been widely investigated for their anti-inflammatory properties. acs.orgnih.govknu.ac.kr A study on various eudesmane sesquiterpenoids isolated from Artemisia hedinii demonstrated their ability to downregulate the expression of pro-inflammatory cytokines such as TNF-α, IL-12, IL-6, and IFN-γ in LPS-induced primary bone marrow-derived M1 macrophages. acs.org Similarly, a number of eudesmane-type sesquiterpenoids from Salvia plebeia were investigated for their ability to inhibit LPS-stimulated nitric oxide (NO) production in murine macrophage cells. acs.orgnih.govknu.ac.kr One of the isolates, epi-eudebeiolide C, showed a significant inhibitory effect with an IC50 of 17.9 μM. acs.orgknu.ac.krfigshare.com Mechanistic studies revealed that this anti-inflammatory effect was due to the blockade of NF-κB activation through the inhibition of IκB phosphorylation. acs.orgnih.gov

Anticancer/Cytotoxic Properties (In Vitro Studies on Cell Lines)

The cytotoxic potential of eudesmane-type sesquiterpenoids against various cancer cell lines has been an area of active research. nih.govmdpi.comscienceopen.com While specific data for Eudesma-3,11-dien-2-one is not available, studies on related compounds have shown promising results. For instance, a study on derivatives of the natural product eudesma-4(14),7(11)-dien-8-one demonstrated cytotoxic activity against several human cancer cell lines. scielo.br The introduction of an oxime function and subsequent derivatization led to compounds with varying levels of cytotoxicity against cell lines such as HCT-116 (colon cancer), OVCAR-3 (ovarian cancer), SF-295 (glioblastoma), and HL-60 (leukemia). scielo.br Some of these derivatives exhibited inhibition levels comparable to or even exceeding that of the positive control, doxorubicin, at the tested concentration. scielo.br

Table 2: Cytotoxic Activity of Eudesmane Derivatives against Human Cancer Cell Lines (% inhibition at 25 µg/mL)

Compound HCT-116 OVCAR-3 SF-295 HL-60
1 (Parent Compound) 87.82 ± 1.30 52.48 ± 11.77 87.35 ± 0.19 92.18 ± 0.16
3 (Oxime Z) 77.15 ± 1.74 41.40 ± 2.00 83.84 ± 3.60 67.15 ± 3.05
5 (Derivative of Oxime Z) 73.07 ± 1.17 46.39 ± 1.47 89.19 ± 0.53 90.65 ± 1.61
10 (Derivative of Oxime E) 87.48 ± 0.50 62.96 ± 1.61 93.97 ± 0.11 -
11 (Derivative of Oxime E) 92.05 ± 0.43 72.22 ± 5.43 94.27 ± 0.28 -
Doxorubicin (Positive Control) 85.01 ± 1.00 39.49 ± 3.40 62.08 ± 3.53 -

Data adapted from a study on the synthesis and cytotoxic evaluation of oximes and oxime-ethers from a natural eudesmanic sesquiterpene. scielo.br

Anti-leishmanial Potential (In Silico Molecular Docking Studies)

Computational studies have been employed to investigate the potential of eudesmane sesquiterpenes, including Eudesma-3,11-dien-2-one, as anti-leishmanial agents. journalcps.com These in silico molecular docking analyses screen libraries of compounds against specific biological targets crucial for the survival of Leishmania parasites. journalcps.com

In one such study, the binding affinities of several eudesmane sesquiterpenes were evaluated against various protein targets integral to the parasite's metabolic pathways. journalcps.com The selected targets are involved in critical processes such as glycolysis and the polyamine salvage pathway. journalcps.com Eudesma-3,11-dien-2-one was docked against six specific Leishmania protein targets. The study revealed varying binding energies, suggesting a potential for inhibitory activity. For instance, its binding affinity against the target 1A7K was calculated at -6.9466 kcal/mol. journalcps.com These computational findings suggest that Eudesma-3,11-dien-2-one could serve as a candidate for further investigation in the development of novel treatments for leishmaniasis, a disease for which current therapies are limited by toxicity and resistance. researchgate.netajol.infomdpi.comnih.gov The docking results for Eudesma-3,11-dien-2-one against several key parasitic enzymes are detailed in the table below.

Insecticidal and Acaricidal Activities (for Eudesmane Derivatives)

Derivatives of the eudesmane skeleton have demonstrated significant potential as pest control agents, exhibiting both insecticidal and acaricidal properties. nih.govnih.gov Research has highlighted the efficacy of these natural compounds against a variety of pests, positioning them as potential alternatives to synthetic pesticides. nih.gov

In terms of acaricidal activity, certain eudesmane sesquiterpenoids have been evaluated against the parasitic mite Varroa destructor, a major threat to honeybee populations. nih.gov In one study, compounds structurally related to (+)-costic acid were tested, and it was found that an α,β-unsaturated carbonyl structure may be important for the activity. nih.gov For instance, (+)-costal, a structurally related natural product, exhibited potent acaricidal effects. nih.gov

Regarding insecticidal properties, various compounds with a eudesmane skeleton have been tested against insect larvae such as Drosophila melanogaster and Cydia pomonella. nih.gov Some derivatives were identified as the most active, with LC50 values of 104.2 μM and 82.0 μM, respectively. nih.gov Furthermore, certain eudesmane compounds have shown high antifeedant activity against larvae of Plodia interpunctella, reaching an antifeedant index (AI) of 99% after 72 hours. nih.gov The insecticidal activity of some eudesmane derivatives is linked to their ability to inhibit acetylcholinesterase. nih.gov

Identification of Molecular Targets and Ligand-Receptor Interactions

The diverse biological activities of eudesmane derivatives are underpinned by their interactions with specific molecular targets. Studies have begun to elucidate these ligand-receptor interactions, providing insight into their mechanisms of action.

A key molecular target identified for the insecticidal activity of some eudesmane derivatives is the enzyme acetylcholinesterase (AChE). nih.gov Enzyme kinetic studies and molecular docking have indicated that these compounds can act as non-competitive inhibitors of AChE. nih.gov For the most active compounds, IC50 values for AChE inhibition were as low as 0.26 μM. nih.gov

In the context of anti-leishmanial activity, molecular docking studies have identified several crucial enzymes in Leishmania parasites as potential targets for eudesmane sesquiterpenes. journalcps.comresearchgate.net These include enzymes vital for the parasite's survival, such as trypanothione (B104310) reductase and arginase. researchgate.netajol.info The computational models show that these compounds can fit into the active sites of these enzymes, forming stable complexes through hydrogen bonding and hydrophobic interactions, which is critical for their inhibitory effects. journalcps.comajol.info

Furthermore, research into dimeric sesquiterpene lactones containing eudesmane moieties, such as Japonicone A, has identified pro-inflammatory and cancer-related proteins as molecular targets. nih.gov Specifically, interactions with the pro-inflammatory cytokine TNF-α and the ubiquitin ligase MDM2 are believed to be the source of the anti-inflammatory and anticancer effects observed for these types of compounds. nih.gov

Structure Activity Relationship Sar Studies of Eudesma 3,11 Dien 2 One and Its Derivatives

Influence of Functional Groups on Bioactivity

Currently, there is a lack of specific studies on Eudesma-3,11-dien-2-one in the provided search results that would allow for a detailed analysis of how modifying its functional groups—the ketone at position 2 and the two carbon-carbon double bonds at positions 3 and 11—would alter its biological activity. In the broader class of eudesmane (B1671778) sesquiterpenoids, the presence and position of functional groups like hydroxyls, ketones, and lactone rings are known to be critical for their biological effects. However, without direct research on derivatives of Eudesma-3,11-dien-2-one, any discussion remains hypothetical.

Computational Approaches for SAR Analysis and Lead Optimization

Computational chemistry offers powerful tools for understanding SAR and optimizing lead compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are frequently used to predict the biological activity of compounds and guide the design of more potent derivatives. While these methods have been applied to various natural products, the search results provided no evidence of their specific application to Eudesma-3,11-dien-2-one for SAR analysis or lead optimization.

Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development for Quantification in Extracts

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantification of sesquiterpenoids like Eudesma-3,11-dien-2-one from plant extracts. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation and sensitivity.

Method Development: A typical HPLC method for the analysis of Eudesma-3,11-dien-2-one would employ a reversed-phase C18 column, which is effective for separating moderately polar compounds. The mobile phase would likely consist of a gradient elution using a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), to ensure the efficient separation of the target analyte from other components in the extract. rsc.orge-nps.or.kr Detection is commonly performed using a Diode Array Detector (DAD), which allows for the monitoring of absorbance at multiple wavelengths. For a ketone-containing sesquiterpenoid, a detection wavelength in the range of 210-254 nm is often suitable. rsc.orge-nps.or.kr

A hypothetical optimized HPLC method is detailed below:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detection DAD at 220 nm

This table is a representative example of a potential HPLC method and would require experimental optimization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the profiling of sesquiterpenoids in essential oils and certain plant extracts.

For the analysis of Eudesma-3,11-dien-2-one, a non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or CP Sil 5 CB), is typically used. nist.gov The sample is injected into a heated port, where it is vaporized and carried by an inert gas (usually helium) through the column. The temperature of the column is gradually increased over time (a temperature program) to separate compounds based on their boiling points and interactions with the stationary phase.

The separated compounds then enter the mass spectrometer, which ionizes them (commonly through electron impact ionization) and fragments them into a unique pattern of ions. This fragmentation pattern serves as a "fingerprint" for identification. For Eudesma-3,11-dien-2-one (C₁₅H₂₂O, molecular weight: 218.33 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 218, along with other characteristic fragment ions resulting from the loss of alkyl and functional groups. libretexts.orgwhitman.educhemguide.co.uk

A representative GC-MS method is outlined below:

ParameterCondition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium (1.0 mL/min)
Injector Temp. 250 °C
Oven Program 60 °C (2 min hold), ramp to 240 °C at 3 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Ionization Electron Impact (EI) at 70 eV
Scan Range m/z 40-400

This table represents a typical GC-MS method and would require optimization for specific applications.

Advanced Hyphenated Techniques (e.g., UPLC-MS/MS, LC-Q-Orbitrap HRMS)

For more complex analyses requiring higher sensitivity and specificity, advanced hyphenated techniques are employed. Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) like Quadrupole-Orbitrap are powerful tools for the analysis of Eudesma-3,11-dien-2-one in intricate biological matrices. nih.gov

UPLC systems use columns with smaller particle sizes (<2 µm), allowing for faster analysis times and improved resolution compared to conventional HPLC. mdpi.com When coupled to a mass spectrometer, UPLC-MS/MS can provide highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

LC-Q-Orbitrap HRMS provides high-resolution and accurate mass data, which is invaluable for the unambiguous identification of compounds in complex mixtures and for structural elucidation of unknown metabolites. scielo.brresearchgate.net This technique can differentiate between compounds with very similar masses (isobars), which is often a challenge in the analysis of natural product extracts. researchgate.net

Key Advantages of Advanced Hyphenated Techniques:

High Sensitivity: Capable of detecting and quantifying compounds at very low concentrations (ng/mL to pg/mL). nih.gov

High Selectivity: Reduces interference from matrix components, leading to more accurate quantification.

High Resolution: Enables the separation and identification of closely related compounds.

Structural Information: HRMS provides accurate mass measurements that can be used to determine the elemental composition of a molecule.

Method Validation for Research Applications

To ensure that an analytical method is suitable for its intended purpose, it must be validated. Method validation is a critical process that demonstrates the reliability, accuracy, and precision of the analytical procedure. ms-editions.cl For research applications, key validation parameters are evaluated according to guidelines such as those from the International Council for Harmonisation (ICH).

The following table summarizes the essential validation parameters and their typical acceptance criteria for an HPLC method for the quantification of Eudesma-3,11-dien-2-one.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis, no interfering peaks at the retention time of the analyte.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999. rsc.orgsemanticscholar.org
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Defined by the linearity study.
Accuracy The closeness of the test results to the true value.Recovery of 80-120% of the spiked amount. mdpi.com
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2% for repeatability (intra-day) and intermediate precision (inter-day). semanticscholar.orgmdpi.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1. nih.govmdpi.com
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1. nih.govmdpi.com
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant changes in results with minor variations in flow rate, column temperature, mobile phase composition, etc.

This table provides a general overview of method validation parameters and typical acceptance criteria based on scientific literature. rsc.orgsemanticscholar.orgmdpi.comnih.govmdpi.comnih.gov

Chemotaxonomic Significance and Ecological Roles of Eudesma 3,11 Dien 2 One

Distribution Patterns Across Plant Species and Families

Eudesma-3,11-dien-2-one is not confined to a single plant family but appears across a diverse range of taxa, indicating potential convergent evolution of its biosynthetic pathway or deep ancestral origins. Its distribution has been documented in several plant families, often as a component of essential oils or extracts.

The compound has been identified in the following species and families:

Asteraceae (Composite Family): It is found in Pulicaria dysenterica (great fleabane). nih.govkg.ac.rs

Cyperaceae (Sedge Family): It has been isolated from the rhizomes of Cyperus alopecuroides. researchgate.net

Ericaceae (Heath Family): In Rhododendron groenlandicum, the expression of Eudesma-3,11-dien-2-one is closely associated with the major sesquiterpene β-selinene, yet it appears to be expressed independently of other non-oxygenated sesquiterpenes, a finding of potential chemotaxonomic significance. iseoils.com

Gentianaceae (Gentian Family): The compound has been detected as a volatile component in the flowers of Eustoma grandiflorum (Lisianthus). gwern.net

Myrtaceae (Myrtle Family): It has been identified in the essential oil of Syzygium levinei. nih.gov

Zingiberaceae (Ginger Family): The compound is a known constituent of Alpinia oxyphylla (sharpleaf galangal). mdpi.comnih.govmdpi.com

The following table summarizes the documented occurrences of Eudesma-3,11-dien-2-one in various plant species.

FamilySpeciesPlant PartReference(s)
AsteraceaePulicaria dysentericaAerial Parts nih.govkg.ac.rs
CyperaceaeCyperus alopecuroidesRhizomes researchgate.net
EricaceaeRhododendron groenlandicumLeaves iseoils.com
GentianaceaeEustoma grandiflorumFlowers gwern.net
MyrtaceaeSyzygium levineiNot Specified nih.gov
ZingiberaceaeAlpinia oxyphyllaFruit mdpi.comnih.govmdpi.com

Ecological Functions in Plant-Environment Interactions (e.g., Plant Defense, Allelopathy)

Eudesma-3,11-dien-2-one contributes to a plant's ability to survive and thrive by mediating its interactions with the surrounding environment. Its primary documented ecological function is its role in the plant's defense system, particularly against oxidative stress.

Plant Defense:

Research on Alpinia oxyphylla has elucidated a key defense mechanism involving Eudesma-3,11-dien-2-one. mdpi.com This compound has been shown to protect cells against toxicity induced by oxidative stress. mdpi.com Its protective action is not through direct radical scavenging but via the activation of a sophisticated cellular defense pathway. mdpi.com

Detailed findings indicate that Eudesma-3,11-dien-2-one promotes the nuclear accumulation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). mdpi.com Nrf2 is a master regulator of the antioxidant response in cells. By accumulating in the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, increasing their expression. mdpi.com These genes encode for endogenous antioxidant and phase II detoxifying enzymes, which form the core of the cell's defense against oxidative damage. mdpi.com Therefore, Eudesma-3,11-dien-2-one functions as an indirect antioxidant, enhancing the plant's intrinsic capacity to neutralize harmful reactive oxygen species (ROS) generated during periods of environmental stress. nih.govmdpi.com

Additionally, there is ethnobotanical evidence suggesting a potential role in defense against herbivores. The bruised leaves of Pulicaria dysenterica, which contain Eudesma-3,11-dien-2-one, have been traditionally used to repel fleas and other insects, pointing to a possible insect-repellent or deterrent property for the compound. nih.gov

Future Research Directions and Perspectives

Elucidation of Novel Biological Activities and Therapeutic Applications

Future research is poised to significantly expand the known biological activities of Eudesma-3,11-dien-2-one beyond its currently identified insecticidal properties. chemicalbook.com The broader class of eudesmane (B1671778) sesquiterpenoids, to which this compound belongs, has demonstrated a wide array of pharmacological effects, suggesting promising avenues for investigation. nih.govnih.gov

A primary focus will be the systematic screening of Eudesma-3,11-dien-2-one against a diverse panel of therapeutic targets. Drawing inspiration from related eudesmane compounds, research into its anti-inflammatory, anticancer, and antimicrobial properties is a logical next step. nih.govmdpi.commdpi.commdpi.com For instance, many eudesmane-type sesquiterpene lactones have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. nih.gov Investigations could explore whether Eudesma-3,11-dien-2-one shares this or other anti-inflammatory mechanisms. mdpi.comnih.govnih.govufjf.br

In the realm of oncology, numerous sesquiterpenoids have exhibited cytotoxic activity against various cancer cell lines. nih.govmdpi.comejmo.org Future studies should therefore include evaluating Eudesma-3,11-dien-2-one for any anticancer potential. Furthermore, given the urgent need for new antimicrobial agents, its efficacy against a range of pathogenic bacteria and fungi warrants thorough investigation. researchgate.netresearchgate.net

The following table outlines potential therapeutic areas for future research based on the activities of related compounds.

Therapeutic AreaPotential Biological Activity
Inflammation Inhibition of pro-inflammatory cytokines and signaling pathways.
Oncology Cytotoxic effects against various cancer cell lines.
Infectious Diseases Antimicrobial activity against pathogenic bacteria and fungi.
Neurodegenerative Diseases Neuroprotective effects and modulation of neuroinflammation.

Development of Targeted Synthetic Methodologies for Complex Analogs

The development of targeted and efficient synthetic methodologies is crucial for exploring the full therapeutic potential of Eudesma-3,11-dien-2-one. Future research in this area will likely focus on creating a library of complex analogs to investigate structure-activity relationships (SAR). nih.govcolumbia.educhemrxiv.org

Key goals will be the development of stereoselective synthetic routes that allow for the precise modification of the eudesmane scaffold. This will enable the synthesis of derivatives with altered pharmacokinetic and pharmacodynamic properties. Strategies for the synthesis of substituted heterocyclic compounds can provide a template for the development of novel synthetic pathways. nih.govmdpi.comchemmethod.com

The following table summarizes potential synthetic strategies for generating analogs of Eudesma-3,11-dien-2-one.

Synthetic StrategyObjective
Diastereoselective Synthesis Control the stereochemistry of new chiral centers to probe the impact on biological activity.
Functional Group Interconversion Modify existing functional groups to alter polarity, reactivity, and binding interactions.
Scaffold Hopping Replace the eudesmane core with other bicyclic systems to explore novel chemical space.
Late-Stage Functionalization Introduce new functional groups in the final steps of the synthesis to rapidly generate a diverse set of analogs.

Application of Omics Technologies to Elucidate Biosynthetic Pathways

Understanding the biosynthetic pathway of Eudesma-3,11-dien-2-one is a fundamental step toward its sustainable production. The application of "omics" technologies, such as genomics, transcriptomics, and metabolomics, will be instrumental in identifying and characterizing the enzymes involved in its formation. plantae.orgmdpi.comfrontiersin.orgmdpi.com

Transcriptome analysis of plants or microorganisms that produce eudesmane sesquiterpenoids can lead to the discovery of the specific sesquiterpene synthase genes responsible for the initial cyclization of farnesyl pyrophosphate to the eudesmane skeleton. portlandpress.commdpi.com Once identified, these enzymes can be heterologously expressed and characterized.

Metabolomic profiling can be used to identify intermediates in the biosynthetic pathway and to understand how the production of Eudesma-3,11-dien-2-one is regulated within the organism. This knowledge is essential for metabolic engineering efforts aimed at increasing production yields.

Advanced In Silico Modeling for Mechanistic Insights and Drug Discovery

Advanced in silico modeling will play a pivotal role in accelerating the discovery and development of Eudesma-3,11-dien-2-one-based therapeutics. Molecular docking studies can be employed to predict the binding of this compound to various protein targets, providing insights into its potential mechanisms of action. openmedicinalchemistryjournal.comnih.govnih.govresearchgate.net

Quantitative structure-activity relationship (QSAR) studies can be used to develop models that correlate the structural features of Eudesma-3,11-dien-2-one and its analogs with their biological activities. These models can then be used to design new derivatives with improved potency and selectivity.

Molecular dynamics simulations can provide a deeper understanding of the interactions between Eudesma-3,11-dien-2-one and its biological targets at an atomic level, aiding in the rational design of more effective therapeutic agents. biointerfaceresearch.com

Sustainable and Scalable Production of Eudesma-3,11-dien-2-one for Research Purposes

To support extensive preclinical and clinical research, the development of sustainable and scalable methods for the production of Eudesma-3,11-dien-2-one is essential. Biotechnological approaches, such as microbial fermentation, offer a promising alternative to chemical synthesis or extraction from natural sources. nih.govmdpi.com

Metabolic engineering of microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce sesquiterpenoids has been successfully demonstrated for other compounds. A similar approach could be applied to Eudesma-3,11-dien-2-one by introducing the identified biosynthetic genes into a suitable microbial host.

Q & A

Q. How can researchers validate the purity and stability of Eudesma-3,11-dien-2-one in long-term studies?

  • Methodological Answer: Conduct accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Monitor degradation products (e.g., oxidation at the ketone group) via LC-MS. For in vivo formulations, assess stability in vehicle solutions using dynamic light scattering (DLS) to detect aggregation .

Q. What ethical and methodological considerations apply to in vivo studies of Eudesma-3,11-dien-2-one?

  • Methodological Answer: Adhere to ARRIVE guidelines for animal studies: justify sample size (power analysis), use blinding during data collection, and include humane endpoints. For pharmacokinetic studies, minimize blood sampling volumes (≤10% total blood volume/4 weeks). Document protocols in institutional ethics submissions .

Q. How can computational modeling predict Eudesma-3,11-dien-2-one’s interactions with biological targets?

  • Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) against predicted targets like TRPV1 or COX-2. Validate with MD simulations (GROMACS) to assess binding stability. Cross-reference with transcriptomic datasets (e.g., GEO) to prioritize high-confidence targets for experimental validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.